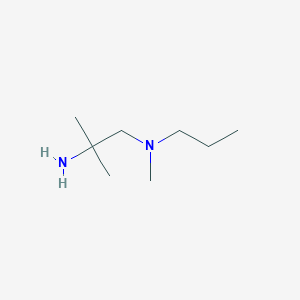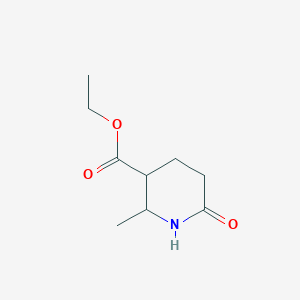
(2-Amino-2-methylpropyl)(methyl)propylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Amino-2-methylpropyl)(methyl)propylamine is an organic compound with the molecular formula C8H20N2 It is a derivative of propylamine and is characterized by the presence of two amino groups and a methyl group attached to the propyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-2-methylpropyl)(methyl)propylamine can be achieved through several methods. One common approach involves the nucleophilic substitution of haloalkanes with amines. For example, the reaction of 2-chloropropane with methylamine under basic conditions can yield this compound . Another method involves the reductive amination of ketones or aldehydes with amines in the presence of reducing agents such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes. One such method includes the combination reaction of isobutene, chlorine, and methyl cyanide, followed by hydrolysis to obtain the desired amine . This process is advantageous due to its cost-effectiveness, high product purity, and suitability for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Amino-2-methylpropyl)(methyl)propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or imines.
Reduction: Reduction reactions can yield secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions with haloalkanes can produce different substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Haloalkanes like bromoethane and chloroethane are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions include various substituted amines, imines, and oxides, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(2-Amino-2-methylpropyl)(methyl)propylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (2-Amino-2-methylpropyl)(methyl)propylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can lead to various biological effects, including modulation of enzyme activity and signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-2-methyl-1-propanol: Similar in structure but contains a hydroxyl group instead of a methyl group.
2-Methyl-2-propanamine: Lacks the additional amino group present in (2-Amino-2-methylpropyl)(methyl)propylamine.
Uniqueness
This compound is unique due to its dual amino groups and methyl substitution, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in synthesis and research .
Eigenschaften
IUPAC Name |
1-N,2-dimethyl-1-N-propylpropane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-5-6-10(4)7-8(2,3)9/h5-7,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYHTRLVFIIUBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)CC(C)(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B2614755.png)

![N-{3-[(3-chloro-4-methoxyphenyl)(cyano)amino]propyl}acetamide](/img/structure/B2614758.png)
![2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2614762.png)
![3-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}-5-fluorophenyl)pyridine](/img/structure/B2614764.png)


![3-[(4-Bromophenyl)sulfanyl]-1-(2-thienyl)-1-propanone](/img/structure/B2614767.png)
![2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2614768.png)
![1-[4-(7,7-Dimethyl-1,4-thiazepane-4-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2614770.png)

![3-[4-(4-chlorophenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B2614773.png)
